Methyl 3-(dibenzylamino)-4-nitrobenzoate
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Overview
Description
Methyl 3-(dibenzylamino)-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a dibenzylamino group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dibenzylamino)-4-nitrobenzoate typically involves the esterification of 3-(dibenzylamino)-4-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dibenzylamino)-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.
Major Products
Reduction: 3-(dibenzylamino)-4-aminobenzoate.
Hydrolysis: 3-(dibenzylamino)-4-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(dibenzylamino)-4-nitrobenzoate is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the dibenzylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)-4-nitrobenzoate: Similar structure but with dimethylamino instead of dibenzylamino.
Methyl 3-(dibenzylamino)-4-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 3-(dibenzylamino)-4-nitrobenzoate is unique due to the presence of both the dibenzylamino and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H20N2O4 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 3-(dibenzylamino)-4-nitrobenzoate |
InChI |
InChI=1S/C22H20N2O4/c1-28-22(25)19-12-13-20(24(26)27)21(14-19)23(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
InChI Key |
FRMNMFYJQAUKJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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